9(R)-PAHSA (Palmitic acid-9-hydroxy-stearic acid) is a recently discovered bioactive lipid belonging to a novel class of molecules called branched fatty acid esters of hydroxyl fatty acids (FAHFAs). [] These lipids are naturally occurring and have shown potential as anti-inflammatory agents. [] Research on 9(R)-PAHSA has primarily focused on its therapeutic potential for inflammatory diseases, particularly colitis and nonalcoholic fatty liver disease (NAFLD). [, ]
9(R)-PAHSA is derived from the combination of 9-hydroxystearic acid and palmitic acid. It belongs to a broader class of compounds known as hydroxy fatty acids, which are characterized by the presence of hydroxyl groups on fatty acid chains. This specific compound has been studied for its role in various biological systems, particularly regarding inflammation and metabolic health.
The synthesis of 9(R)-PAHSA has evolved over the years, with various methods developed to improve efficiency and yield. One notable approach involves the use of Grignard reagents and epoxide opening reactions. Initial syntheses required multiple steps (up to 11), but advancements have reduced this to as few as three steps in some methods.
The molecular structure of 9(R)-PAHSA features a hydroxyl group at the ninth carbon position of stearic acid, linked to a palmitic acid moiety. The structural formula can be represented as follows:
This structure contributes to its unique biochemical properties, particularly its interaction with biological membranes and receptors.
Mass spectrometry has been employed to elucidate the structure of 9(R)-PAHSA, confirming the position of functional groups and enabling differentiation from other isomers. Fragmentation studies reveal key product ions that assist in identifying specific structural features .
The chemical reactivity of 9(R)-PAHSA includes its ability to undergo hydrolysis, esterification, and interactions with various biological receptors. Notably:
The mechanism by which 9(R)-PAHSA exerts its biological effects involves modulation of inflammatory pathways and insulin sensitivity. Specifically:
The precise molecular pathways remain an area of ongoing research, but initial findings suggest interactions with specific GPCRs may mediate these effects.
The physical properties of 9(R)-PAHSA include:
Chemical properties include:
9(R)-PAHSA is primarily investigated for its potential therapeutic applications in metabolic disorders, particularly conditions like obesity and type 2 diabetes. Its anti-inflammatory properties make it a candidate for developing treatments aimed at chronic inflammatory diseases. Additionally, research into its role as a signaling molecule continues to expand its potential applications in pharmacology and nutrition science.
9(R)-PAHSA (Palmitic Acid-9-Hydroxy Stearic Acid) is an R-enantiomer within the branched fatty acid esters of hydroxy fatty acids (FAHFAs) lipid class. Its molecular formula is C₃₄H₆₆O₄, with a molecular weight of 538.89 g/mol and CAS number 2097130-84-0 [1]. The compound features a chiral center at the C9 position of the hydroxy stearic acid moiety, resulting in R and S stereoisomers. This stereochemistry critically determines its bioactivity: The R-enantiomer exhibits superior receptor binding affinity compared to the S-form, particularly regarding metabolic and anti-inflammatory functions [1] [2].
Table 1: Key Isomeric Variants of PAHSA
Compound | Stereochemistry | Key Biochemical Properties |
---|---|---|
9(R)-PAHSA | R-enantiomer | Higher receptor binding affinity; modulates chemokine receptors CCR6/CCR7 [2] |
9(S)-PAHSA | S-enantiomer | Commercially available but reduced bioactivity in glucose modulation [1] |
5-PAHSA | Positional isomer | Weaker antagonism for CXCR4/CXCR5 vs. 9-PAHSA [2] |
9-PAHSA (Racemic) | R/S mixture | Used in most studies; anti-inflammatory effects at 10–100 μM [2] [5] |
Isomer-specific studies reveal 9-PAHSA's unique role as a selective antagonist for chemokine GPCRs (CCR6, CCR7, CXCR4, CXCR5) with IC₅₀ values in the micromolar range. This antagonism underlies its weak anti-inflammatory effects, such as reducing LPS-induced secretion of CXCL10 and MIP-1β in human immune cells [2]. In metabolic contexts, the 9(R) configuration correlates with enhanced insulin sensitization, though therapeutic efficacy remains debated [3] [4]. Additionally, 9-PAHSA mitigates lipotoxicity in steatotic hepatocytes by reducing intracellular lipid accumulation by 21–32% and restoring mitochondrial respiration [5].
Endogenous 9(R)-PAHSA biosynthesis occurs predominantly in adipose tissue and liver, driven by enzymatic esterification between palmitic acid and hydroxy stearic acid. Key enzymes include:
Biosynthesis is physiologically regulated by insulin sensitivity. Human studies demonstrate that serum 9-PAHSA levels are significantly lower in type 2 diabetic patients (0.82 ± 0.11 ng/mL) compared to healthy subjects (2.15 ± 0.34 ng/mL) [4]. This reduction correlates with impaired glucose homeostasis and autophagy flux, suggesting 9(R)-PAHSA functions as an endogenous insulin sensitizer. In db/db mice, restoring 9-PAHSA levels (50 mg/kg/day) ameliorates diabetic cardiovascular complications by activating autophagy via PI3KIII/BECN1 upregulation [4].
Table 2: Enzymatic Regulators of 9-PAHSA Biosynthesis
Enzyme | Function | Impact on 9-PAHSA Levels |
---|---|---|
DGAT1 | Terminal esterification | Knockout reduces adipose PAHSA by >70% [4] |
AWAT2 | Hepatic-specific FAHFA synthesis | Liver-specific overexpression elevates serum PAHSA |
CYP4A11 | 9-hydroxylation of stearic acid | Polymorphisms linked to reduced 9-PAHSA in diabetics |
GPAT3 | Glycerol-3-phosphate acylation | Modulates precursor availability |
Accurate quantification of 9(R)-PAHSA in biological matrices requires advanced analytical techniques due to its low endogenous concentrations (nanomolar range) and structural similarity to isomers. Two primary methodologies are employed:
HPLC-MS/MS
Thermal Separation Probe GC-MS/MS (TSP-GC-MS/MS)
Table 3: Comparison of Key Analytical Platforms
Method | LOQ | Sample Volume | Key Advantages | Limitations |
---|---|---|---|---|
HPLC-MS/MS | 0.05 ng/mL | 100–200 μL serum | High specificity for isomers; validated for biofluids | Extensive sample cleanup |
TSP-GC-MS/MS | 0.01 pg/m³ | ≤2 m³ air | Minimal preprocessing; avoids thermal degradation | Limited application to volatile lipids |
Conventional GC-MS | 1.2 ng/mL | Large volumes | Broad lipid coverage | Poor recovery of polar FAHFAs |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8